3-amino-N-(butan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-amino-N-(butan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(butan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide.
Carboxamide formation: The final step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The trifluoroethyl group may be susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use as a drug candidate due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoroethyl group may enhance the compound’s binding affinity or metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
- 3-amino-N-(butan-2-yl)-1H-pyrazole-4-carboxamide
- 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
Uniqueness
The presence of both the trifluoroethyl group and the butan-2-yl group in 3-amino-N-(butan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide may confer unique properties such as enhanced lipophilicity, metabolic stability, or specific biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H15F3N4O |
---|---|
Molecular Weight |
264.25 g/mol |
IUPAC Name |
3-amino-N-butan-2-yl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H15F3N4O/c1-3-6(2)15-9(18)7-4-17(16-8(7)14)5-10(11,12)13/h4,6H,3,5H2,1-2H3,(H2,14,16)(H,15,18) |
InChI Key |
BOVNJVPVVDYQIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CN(N=C1N)CC(F)(F)F |
Origin of Product |
United States |
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